molecular formula C20H22O3 B13047148 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran

Cat. No.: B13047148
M. Wt: 310.4 g/mol
InChI Key: ZFXSAQJANJOZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. Benzofurans are a class of compounds known for their diverse biological activities, often serving as key scaffolds in the development of novel therapeutic agents . The specific substitution pattern of the tert-butylphenyl and dimethoxy groups on the benzofuran core is designed to modulate the compound's electronic properties, lipophilicity, and steric profile, which can be critical for optimizing interactions with biological targets . This compound is intended for research applications only, including as a standard in analytical method development, an intermediate in organic synthesis, or a building block for the creation of more complex chemical entities. Researchers exploring structure-activity relationships (SAR) in central nervous system (CNS) targets or investigating new antioxidant systems may find this structural motif particularly valuable. Handling should be conducted by qualified professionals in a laboratory setting. 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5,6-dimethoxy-1-benzofuran

InChI

InChI=1S/C20H22O3/c1-20(2,3)15-8-6-13(7-9-15)16-10-14-11-18(21-4)19(22-5)12-17(14)23-16/h6-12H,1-5H3

InChI Key

ZFXSAQJANJOZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)OC

Origin of Product

United States

Preparation Methods

Benzofuran Formation via Cyclization

A common approach to benzofuran synthesis involves the cyclization of appropriately substituted phenols or phenolic esters with aldehydes or ketones under acidic or basic conditions.

  • For example, condensation of 5,6-dimethoxybenzofuran-3(2H)-one with aromatic aldehydes under neutral alumina catalysis in dichloromethane at room temperature yields benzofuran derivatives with good yields (~60%).

  • The reaction proceeds smoothly at ambient temperature with neutral alumina as a mild heterogeneous catalyst, facilitating the formation of the benzofuran ring system while preserving the dimethoxy substituents.

Functional Group Manipulations

  • Methoxy groups at positions 5 and 6 are typically introduced or preserved through methylation or protection strategies using alkyl halides (e.g., methyl iodide) in the presence of base such as potassium carbonate in acetone, followed by purification.

Representative Preparation Method: Stepwise Synthesis

Step Reaction Conditions Outcome / Notes
1 Synthesis of 5,6-dimethoxybenzofuran-3(2H)-one Cyclization of 3,4,5-trimethoxybenzoate derivatives with reagents like dichloromethyl methyl ether and SnCl4 Yields benzofuran-3(2H)-one intermediate, often unstable, used directly
2 Selective demethylation Treatment with BBr3 to obtain 5,6-dimethoxy substitution pattern Controlled demethylation to achieve desired substitution
3 Aldol or Knoevenagel condensation with 4-(tert-butyl)benzaldehyde Neutral alumina in dichloromethane at room temperature for 6 h Forms the benzofuran substituted at position 2 with 4-(tert-butyl)phenyl group
4 Purification Crystallization from dichloromethane-petroleum ether or column chromatography Yields pure 2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran

Alternative Synthetic Approaches

Radical-Mediated Benzofuran Synthesis

  • A recent method uses dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) under metal-free conditions to synthesize benzofuran-3(2H)-one derivatives bearing quaternary centers via radical processes.

  • This approach may be adapted to prepare benzofuran derivatives with complex substitution, though specific application to 2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran requires further optimization.

Use of Benzofuran Dicarboxylates and Subsequent Functional Group Transformations

  • Benzofuran dicarboxylates bearing tert-butyl groups can be prepared via reaction of benzofuran intermediates with α-bromoesters, followed by selective cleavage and reduction steps.

  • Subsequent conversion of primary alcohols to leaving groups (e.g., tosylates) allows nucleophilic substitution with aryl nucleophiles to install the 4-(tert-butyl)phenyl group.

Detailed Reaction Condition Table

Parameter Typical Conditions Comments
Solvent Dichloromethane (CH2Cl2) Common for condensation reactions
Catalyst Neutral alumina Mild, heterogeneous catalyst for condensation
Temperature Room temperature (20–25°C) Mild conditions favor high selectivity
Reaction Time 6 hours Sufficient for complete condensation
Purification Crystallization or column chromatography Petroleum ether/dichloromethane or ethyl acetate mixtures
Yield ~60% Moderate to good yield for condensation step

Research Findings and Notes

  • The condensation method using neutral alumina is efficient for synthesizing benzofuran derivatives with electron-rich aromatic aldehydes, including 4-(tert-butyl)benzaldehyde, preserving sensitive methoxy groups.

  • Control of regioselectivity in tert-butyl substitution is critical; para-substitution predominates under optimized Friedel-Crafts conditions, minimizing meta-isomers.

  • Radical-based methodologies offer metal-free alternatives but require further study for scale-up and functional group tolerance.

  • Protection and deprotection strategies for phenolic hydroxyls and aldehyde intermediates are essential for multi-step syntheses involving benzofuran scaffolds.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced benzofuran derivatives

    Substitution: Halogenated, nitrated, or other substituted benzofuran derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran exhibit promising anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. The compound's structural features may enhance its interaction with biological targets, leading to increased cytotoxicity against cancer cells.

  • Case Study : A study on related benzofuran derivatives demonstrated significant antiproliferative activity against HL60 leukemia cells, with some compounds achieving half-maximal inhibitory concentration (IC50) values as low as 12.3 µM . This suggests that the incorporation of methoxy groups and tert-butyl substituents can enhance the anticancer efficacy of benzofuran derivatives.

Neuroprotective Properties

The dual action of certain benzofuran derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors has been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The presence of methoxy groups in the structure may improve binding affinity to these enzymes.

  • Research Findings : In vitro studies have shown that some derivatives exhibit IC50 values as low as 52 nM against acetylcholinesterase, indicating strong inhibitory potential . This suggests that 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran could be a candidate for further development in neuroprotective therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran typically involves multi-step organic reactions, including the formation of the benzofuran core and subsequent functionalization with tert-butyl and methoxy groups. The structure-activity relationship studies highlight how variations in substituents affect biological activity.

Synthetic Pathways

The compound can be synthesized through a series of reactions starting from simple phenolic precursors. Key steps often include:

  • Formation of the benzofuran ring via cyclization.
  • Introduction of the tert-butyl group through electrophilic aromatic substitution.
  • Methoxylation using appropriate reagents to achieve the desired substitution pattern.

Structure-Activity Relationship Insights

The presence of electron-donating groups like methoxy enhances the electron density on the aromatic system, potentially increasing reactivity towards biological targets. The tert-butyl group contributes steric bulk, which can influence binding interactions with enzymes or receptors.

Summary of Findings

Application Area Key Findings
Anticancer ActivitySignificant cytotoxicity against HL60 cells (IC50 = 12.3 µM) .
NeuroprotectionPotent inhibition of acetylcholinesterase (IC50 = 52 nM) .
SynthesisMulti-step organic synthesis involving cyclization and functionalization.
Structure-Activity RelationshipEnhanced activity linked to methoxy and tert-butyl substituents.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural distinctions between 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran and its analogs:

Compound Name Substituents (Position) Key Features
2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran 4-tert-butylphenyl (2), 5,6-dimethoxy High lipophilicity (logP ~5.2*), steric bulk, potential GST induction
2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfanyl-1-benzofuran 4-fluorophenyl (2), 5,6-methylenedioxy, 3-methylsulfanyl Electron-withdrawing fluorine, methylenedioxy ring (planar structure), sulfanyl group enhances reactivity
2(3)-tert-butyl-4-hydroxyanisole (BHA) tert-butyl (2), methoxy (4) Known antioxidant; induces glutathione S-transferase (GST) activity

*Estimated logP based on substituent contributions.

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound may hinder interactions with enzyme active sites compared to smaller substituents like fluorine.
  • Electronic Effects : 5,6-Dimethoxy groups donate electrons, contrasting with the electron-withdrawing fluorine in the fluorophenyl analog.
  • Synthetic Accessibility : Bulky tert-butyl groups often require tailored reaction conditions to avoid steric clashes during synthesis, whereas fluorophenyl or methylsulfanyl derivatives (e.g., ) are synthesized under standard oxidative conditions .

Biological Activity

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities based on various studies.

Chemical Structure and Synthesis

The compound is characterized by a benzofuran moiety substituted with a tert-butyl group and two methoxy groups. The synthesis of related benzofuran derivatives has been explored extensively, revealing structure-activity relationships (SAR) that inform the biological efficacy of these compounds .

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives, including 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran. The antiproliferative effects were evaluated using various cancer cell lines. For instance, one study reported that compounds with similar structures exhibited significant cytotoxicity against human leukemia HL60 cells, with IC50 values indicating potent growth inhibition .

CompoundCell LineIC50 (µM)
2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuranHL60TBD
5-cinnamoyl-6-hydroxy-3-phenylbenzofenoneHL6012.3
7-cinnamoyl-6-hydroxy-benzofuranHL6017.2

The exact IC50 value for 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran remains to be established in specific studies; however, its structural analogs have shown promising results.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been documented. Benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory conditions .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can exhibit antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .

Case Studies and Research Findings

  • Antiproliferative Studies : A study on a series of benzofuran derivatives highlighted their antiproliferative effects against multiple cancer cell lines. The structure-activity relationship indicated that modifications in the benzofuran structure could enhance cytotoxicity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
  • Comparative Analysis : A comparative study evaluated the biological activities of several benzofuran derivatives, showing that those with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.